molecular formula C16H11BrN2O3 B11708580 N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide

N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide

Katalognummer: B11708580
Molekulargewicht: 359.17 g/mol
InChI-Schlüssel: USZYFXWBKRHBBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group and an indole moiety, which are linked through an acetamide bridge. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline and isatin.

    Formation of Intermediate: The reaction between 4-bromoaniline and isatin under acidic or basic conditions leads to the formation of an intermediate compound.

    Acetylation: The intermediate compound is then acetylated using acetic anhydride or acetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: The compound can be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl and indole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chloro-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
  • N-(4-Fluoro-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide
  • N-(4-Methyl-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide

Uniqueness

N-(4-Bromo-phenyl)-2-(2,3-dioxo-2,3-dihydro-indol-1-yl)-acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it distinct from its chloro, fluoro, and methyl analogs.

Eigenschaften

Molekularformel

C16H11BrN2O3

Molekulargewicht

359.17 g/mol

IUPAC-Name

N-(4-bromophenyl)-2-(2,3-dioxoindol-1-yl)acetamide

InChI

InChI=1S/C16H11BrN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-13-4-2-1-3-12(13)15(21)16(19)22/h1-8H,9H2,(H,18,20)

InChI-Schlüssel

USZYFXWBKRHBBV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)NC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.